Inferred Impact of 3,5-Dihydroxylation on β-Oxidation Kinetics vs. Unsubstituted Decanoyl-CoA
For the closely related decanoate (C10) analog, the presence of 3,5-dihydroxylation on the acyl-CoA (3,5-dihydroxydecanoyl-CoA) results in a fivefold decrease in the Vmax of the penultimate β-oxidation step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), compared to the unsubstituted metabolite (L-3-hydroxydecanoyl-CoA) [1]. This quantitative finding, derived from a head-to-head comparison in an in vitro enzymatic assay, provides a strong class-level inference for the C12 analog. The additional hydroxyl group is proposed to interfere with critical enzyme side chains, creating a kinetic bottleneck that would not be observed with the non-hydroxylated dodecanoyl-CoA [1].
| Evidence Dimension | Enzyme Kinetics (Vmax) |
|---|---|
| Target Compound Data | Vmax: fivefold slower (vs. comparator) |
| Comparator Or Baseline | L-3-hydroxydecanoyl-CoA (metabolite of unsubstituted decanoate) |
| Quantified Difference | 5-fold slower Vmax |
| Conditions | In vitro enzymatic assay with purified L-3-hydroxyacyl-CoA dehydrogenase (HAD) and 3-ketoacyl-CoA thiolase |
Why This Matters
This demonstrates that the 3,5-dihydroxylation pattern profoundly alters substrate turnover by key β-oxidation enzymes, a mechanistic feature that cannot be replicated by unsubstituted acyl-CoAs.
- [1] Hanley PJ, Dröse S, Brandt U, Lareau RA, Banerjee AL, Srivastava DK, et al. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. J Physiol. 2004;562(Pt 2):307-318. View Source
